molecular formula C11H10N4 B8465356 5-cyano-4-phenylmethylamino-1H-imidazole

5-cyano-4-phenylmethylamino-1H-imidazole

Cat. No. B8465356
M. Wt: 198.22 g/mol
InChI Key: QWTHSYAKGZUVSR-UHFFFAOYSA-N
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Patent
US04565875

Procedure details

To a stirred solution of 5-cyano-4-phenylmethylimino-1H-imidazole (0.7 g, 0.004 mole) in 10 ml of methanol was added 5 ml of a 1M sodium acetate/acetic acid buffer (pH=6), followed by sodium cyanoborohydride (0.5 g, 0.008 mole). The pH of the reaction mixture was adjusted to 6 by the dropwise addition of acetic acid. The reaction mixture was stirred at ambient temperature for 17 hours, and the pH was adjusted to 10 with aqueous 5% sodium hydroxide. The pH of the reaction mixture was readjusted to 6 with aqueous 2N hydrochloric acid and the mixture extracted with four 50 ml portions of diethyl ether. The combined yellow extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was chromatographed on a column using silica gel as the stationary phase and diethyl ether as the eluant, to give 5-cyano-4-phenylmethylamino-1H-imidazole (0.24 g; mp, 95°-97° ).
Name
5-cyano-4-phenylmethylimino-1H-imidazole
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
sodium acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[NH:7][CH:6]=[N:5][C:4]1=[N:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)#[N:2].C([O-])(=O)C.[Na+].C(O)(=O)C.C([BH3-])#N.[Na+].[OH-].[Na+].Cl>CO.C(O)(=O)C>[C:1]([C:3]1[NH:7][CH:6]=[N:5][C:4]=1[NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)#[N:2] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
5-cyano-4-phenylmethylimino-1H-imidazole
Quantity
0.7 g
Type
reactant
Smiles
C(#N)C1C(N=CN1)=NCC1=CC=CC=C1
Name
sodium acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with four 50 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined yellow extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on a column

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(#N)C1=C(N=CN1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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